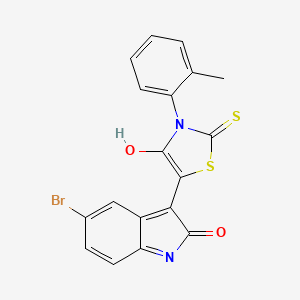

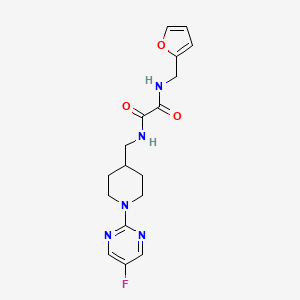

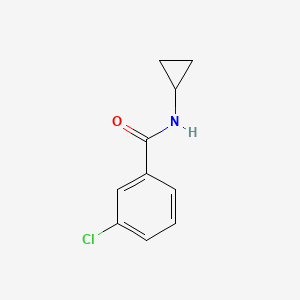

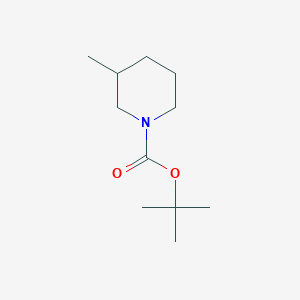

N-(4-(N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)isobutyramide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Compounds with thiophene and sulfamoyl functionalities, similar to the target molecule, have been studied for their potential as corrosion inhibitors. For example, thiophene Schiff bases have demonstrated effective corrosion inhibition on mild steel in acidic solutions. These compounds adsorb onto the metal surface, forming a protective layer that reduces corrosion rates. The adsorption typically follows Langmuir’s isotherm, indicating a strong and uniform attachment to the metal surface (Daoud et al., 2014).

Molecular Synthesis

Thiophene derivatives play a critical role in the synthesis of various organic compounds. Research has shown that compounds containing methoxy and thiophene groups can be precursors for creating α,β-unsaturated N-methoxy-N-methylamide compounds, which are valuable in organic synthesis (Beney et al., 1998). Additionally, thiophene-based ligands have been utilized in forming complexes with metals, showcasing their versatility in molecular architecture and potential applications in catalysis and materials science (Askerov et al., 2019).

Enzyme Inhibition

Sulfonamide and thiophene compounds have also been explored for their biological activities, including enzyme inhibition. Benzenesulfonamides carrying benzamide moieties have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase enzymes, demonstrating potential for therapeutic applications (Tuğrak et al., 2020).

Proton Exchange Membranes

Compounds containing methoxyphenyl groups have been used in the development of proton exchange membranes for fuel cells. These membranes exhibit high proton conductivities and low water uptake, crucial for efficient fuel cell operation (Wang et al., 2012).

Propiedades

IUPAC Name |

N-[4-[2-methoxyethyl(thiophen-3-ylmethyl)sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S2/c1-14(2)18(21)19-16-4-6-17(7-5-16)26(22,23)20(9-10-24-3)12-15-8-11-25-13-15/h4-8,11,13-14H,9-10,12H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKZMKAKEPAOIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCOC)CC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

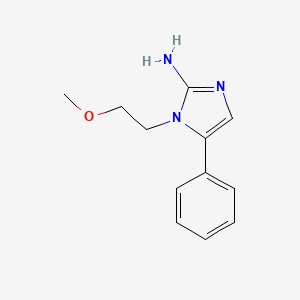

![5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2598295.png)